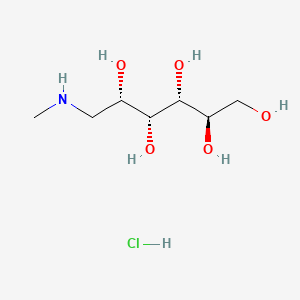

N-Methyl-D-glucamine Hydrochloride

Descripción general

Descripción

N-Methyl-D-glucamine Hydrochloride: is an organic compound that belongs to the class of amino sugars. It is derived from glucose and contains an amino group modification. This compound is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine Hydrochloride can be synthesized through the reaction of N-Methyl-D-glucamine with hydrochloric acid. The reaction typically involves dissolving N-Methyl-D-glucamine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product suitable for pharmaceutical and biochemical applications .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-D-glucamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form reduced sugar derivatives.

Substitution: The amino group in N-Methyl-D-glucamine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of N-Methyl-D-glucamine.

Reduction: Reduced sugar derivatives.

Substitution: Substituted amino sugar derivatives.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of D-glucose with methylamine in an alcohol solvent. |

| 2 | Hydrogenation to generate N-methyl glucamine. |

| 3 | Formation of N-Methyl-D-glucamine Hydrochloride by neutralizing with hydrochloric acid. |

Biological Research

N-Methyl-D-glucamine is widely utilized in biological and biochemical research as a substitute for sodium ions in various experimental setups. For example, it has been used to replace extracellular sodium in studies involving isolated goldfish hair cells, demonstrating significant effects on cellular ionic balance and volume . This application highlights its role in physiological studies where sodium's effects need to be isolated.

Ion Exchange Processes

N-Methyl-D-glucamine serves as a functional group in ion-exchange materials. Recent studies have demonstrated its effectiveness in removing vanadium ions from aqueous solutions using ion-exchange resins that incorporate NMDG groups. The efficiency of these resins has been quantified, revealing high adsorption capacities under varying conditions .

Ion Exchange Capacity Data

| Ion Exchanger | Total Exchange Capacity (meq/mL) | Maximum Temperature (K) | pH Range |

|---|---|---|---|

| Amberlite IRA 743 | 0.7 | 348 | 0-14 |

| Lewatit MK 51 | 0.9 | 333 | 3-10 |

| Purolite S 110 | 0.8 | 333 | 0-14 |

| Purolite S 108 | 0.6 | 333 | 0-14 |

Pharmaceutical Applications

In pharmaceuticals, this compound is often used as a buffering agent to maintain pH levels in drug formulations. Its non-toxic nature makes it suitable for use in both human and veterinary medicine . The compound's ability to stabilize pH can enhance the efficacy and shelf-life of various medications.

Surfactant Properties

N-Methyl-D-glucamine exhibits surfactant properties that make it valuable in cleaning products and personal care formulations. Its nonionic nature allows for compatibility with a variety of active ingredients, enhancing the performance of detergents and emulsifiers without causing irritation .

Case Study: Ion Removal Efficiency

A study conducted on the removal of vanadium ions using NMDG-functionalized ion exchangers demonstrated significant improvements in adsorption capacity compared to traditional materials. The research indicated that the presence of NMDG groups facilitated stronger interactions with vanadium ions, leading to enhanced removal rates.

Case Study: Biological Ion Replacement

In biological experiments replacing sodium with NMDG, researchers observed alterations in cellular ionic concentrations that were crucial for understanding ionic homeostasis in sensory cells. This study provided insights into the physiological roles of sodium ions and their substitutes.

Mecanismo De Acción

The mechanism of action of N-Methyl-D-glucamine Hydrochloride involves its role as a buffering agent. It helps maintain the pH of solutions, thereby stabilizing the chemical environment for various reactions. In medical applications, it enhances the solubility and absorption of lipophilic drugs, improving their bioavailability . Additionally, it has been shown to upregulate the AMPK-related enzyme SNARK, which is associated with improved muscle function and glycemic control .

Comparación Con Compuestos Similares

N-Methyl-D-glucamine: The parent compound without the hydrochloride salt.

Methylglucamine: Another name for N-Methyl-D-glucamine.

1-Deoxy-1-methylaminosorbitol: A similar compound with a different structural configuration.

Uniqueness: N-Methyl-D-glucamine Hydrochloride is unique due to its combination of amino sugar properties and the presence of the hydrochloride salt, which enhances its solubility and buffering capacity. This makes it particularly useful in pharmaceutical formulations and biochemical applications where precise pH control is required .

Actividad Biológica

N-Methyl-D-glucamine Hydrochloride (NMDG) is an organic cation widely utilized in biological and chemical research due to its unique properties. This article explores the biological activity of NMDG, focusing on its mechanisms of action, applications in experimental protocols, and relevant case studies.

This compound is a quaternary ammonium compound with the molecular formula CHClNO and a molecular weight of 201.68 g/mol. It is often used as a sodium replacement in various experimental settings, particularly in neuroscience and cellular biology.

NMDG acts primarily as a sodium ion substitute in physiological experiments. Its ability to permeate cell membranes allows researchers to study ion channel behavior and cellular responses under controlled ionic conditions.

- Ion Replacement : NMDG is frequently used to replace sodium ions in extracellular solutions. Studies have shown that replacing sodium with NMDG can lead to significant changes in cellular ionic composition, including the loss of potassium and chloride ions from cells, which may affect cell volume and pH levels .

- Neuronal Preservation : The use of NMDG in brain slice preparations has demonstrated enhanced neuronal preservation. The "protective recovery" method utilizing NMDG has been shown to improve the viability of brain slices for electrophysiological studies, facilitating better synaptic connectivity assessments .

Biological Applications

NMDG's utility extends beyond basic research; it has been employed in various experimental protocols:

- Electrophysiology : In patch-clamp experiments, NMDG has been used to create low-sodium environments that allow for the investigation of sodium-activated potassium channels. Research indicates that NMDG can directly reduce outward currents in neurons, providing insights into ion channel dynamics .

- Neuroscience : The protective recovery method using NMDG has been validated across multiple studies, showing improvements in neuronal health during slice preparation. This method is crucial for studying synaptic plasticity and connectivity in different brain regions .

Table 1: Summary of Key Studies Involving this compound

Research Findings

Recent investigations have highlighted the versatility of NMDG in various scientific domains:

- Neurophysiological Studies : The application of NMDG has allowed for more nuanced investigations into neuronal behavior under altered ionic conditions, leading to discoveries about synaptic function and plasticity .

- Environmental Chemistry : Research has also explored the use of NMDG-functionalized materials for the selective removal of contaminants such as arsenate from aqueous solutions, demonstrating its potential beyond biological applications .

Propiedades

IUPAC Name |

6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPZZAVJXDZHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956956 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35564-86-4 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Methyl-D-glucamine Hydrochloride used in studying the pore-forming activity of Cry toxins?

A1: this compound is used as a marker molecule in assays designed to assess the pore-forming ability of Cry toxins, like Cry1Aa, produced by Bacillus thuringiensis. These toxins target insect midgut cells and form pores in the cell membrane, leading to cell death. Researchers can track the permeation of this compound, alongside other molecules of varying sizes, through the formed pores. This provides information about the size and characteristics of the pores created by the toxin.

Q2: What do the results using this compound reveal about the role of helix 3 and helix 4 in Cry1Aa toxin pore formation?

A2: The research papers demonstrate that mutations in both helix 3 and helix 4 of the Cry1Aa toxin can significantly affect its pore-forming ability. When mutations reduced the toxin's ability to form pores, the permeability of the membrane to this compound was reduced proportionally to the reduction in permeability to other tested molecules. This suggests that the mutations primarily impacted the toxin's capacity to form pores, rather than altering the selectivity or properties of the formed pores.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.